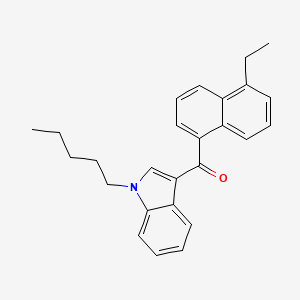

JWH 210 5-ethylnaphthyl isomer

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

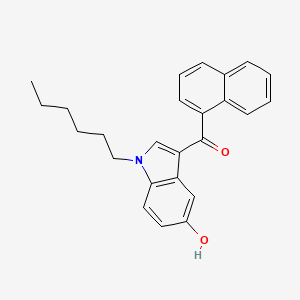

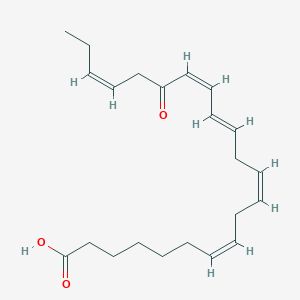

JWH 210 5-ethylnaphthyl isomer is a potent cannabimimetic alkylindole . It is a positional isomer of JWH 210, having the ethyl side chain at the 5 position rather than at the 4 position of the naphthyl group . The biological activities of this isomer have not been determined .

Molecular Structure Analysis

The molecular formula of JWH 210 5-ethylnaphthyl isomer is C26H27NO . The InChi Code is InChI=1S/C26H27NO/c1-3-5-8-17-27-18-24 (22-12-6-7-16-25 (22)27)26 (28)23-15-10-13-20-19 (4-2)11-9-14-21 (20)23/h6-7,9-16,18H,3-5,8,17H2,1-2H3 .Physical And Chemical Properties Analysis

JWH 210 5-ethylnaphthyl isomer is a crystalline solid . It has a formula weight of 369.5 . It is soluble in DMF (50 mg/ml), DMSO (20 mg/ml), and Ethanol (0.5 mg/ml) .Scientific Research Applications

Isomer Differentiation : Research has been conducted to differentiate regioisomers of synthetic cannabinoids like JWH-210, which is essential for forensic and toxicological analysis. This differentiation is achieved through techniques like gas chromatography–electron ionization-mass spectrometry (GC–EI-MS) (Kusano et al., 2016).

Pharmacological Effects : Studies on the acute pharmacological effects of synthetic cannabinoids including JWH-210 have shown significant impacts on physiological parameters like blood pressure and heart rate. Their effects also encompass subjective drug experiences, with some studies conducted through observational methods (Martínez et al., 2021).

Neurotoxicity : Investigations into the neurotoxicity of JWH-210 have been carried out, focusing on behavioral changes and histopathological alterations in animals. These studies suggest potential neurotoxic effects, particularly in specific brain regions (Cha et al., 2015).

Immunotoxicity and Cytotoxicity : Research indicates that JWH-210 may have cytotoxic effects and can impact lymphoid organ weights and T-cell activator levels in mice. This highlights the immunotoxic potential of JWH-210 (Gu et al., 2017).

Dependence Potential : Studies on the dependence potential of synthetic cannabinoids, including JWH-210, have been conducted. These examine psychological dependence through methods like conditioned place preference tests and receptor binding assays (Cha et al., 2014).

Adverse Effects : Clinical case series have documented the adverse effects of JWH-210, which include symptoms like tachycardia, nausea, and central nervous system depression, among others (Hermanns-Clausen et al., 2016).

Toxicokinetics : Studies on the distribution of JWH-210 in organisms post-administration, including in organs and tissues, have been conducted. This research aids in understanding the compound's metabolism and potential detection in forensic toxicology (Schaefer et al., 2019).

Binding Affinities and Effects : Toxicological profiles of synthetic cannabinoids, including JWH-210, have been examined for their binding affinities to cannabinoid receptors and their consequent effects, such as cytotoxic and genotoxic activities (Koller et al., 2013).

properties

IUPAC Name |

(5-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO/c1-3-5-8-17-27-18-24(22-12-6-7-16-25(22)27)26(28)23-15-10-13-20-19(4-2)11-9-14-21(20)23/h6-7,9-16,18H,3-5,8,17H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZTHGJZKDOBJTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C(C=CC=C43)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017316 |

Source

|

| Record name | JWH-210 5-Ethylnaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

JWH 210 5-ethylnaphthyl isomer | |

CAS RN |

1632469-94-3 |

Source

|

| Record name | JWH-210 5-Ethylnaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(Dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B594031.png)

![(3aS,4S,6aR)-hexahydro-N-[6-[[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-6-oxohexyl]-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide](/img/structure/B594034.png)

![5'-fluoro-N-phenyl-[1,1':3',1''-Terphenyl]-4'-aMine](/img/structure/B594041.png)